molecular formula C13H21NO5 B13910145 cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid

cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13910145
M. Wt: 271.31 g/mol
InChI Key: SNQOPXQCPPPDIW-UHFFFAOYSA-N
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Description

cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[35]nonane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[35]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include tert-butyl chloroformate, which is used to introduce the Boc group, and various catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to those used in laboratory settings, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products depending on the nucleophile used .

Scientific Research Applications

cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
  • 8-[(tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid

Uniqueness

cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the tert-butoxycarbonyl protecting group.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-4-5-18-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

SNQOPXQCPPPDIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)C(=O)O

Origin of Product

United States

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